m-PEG11-azide

PROTAC linker optimization PEG spacer length Ternary complex formation

Researchers face unreliable data and failed conjugations due to polydisperse PEG linkers that produce heterogeneous mixtures. m-PEG11-azide is a 98% pure, monodisperse PEG linker with a defined 38.5 Å spacer, eliminating this variability. Its precise chain length is critical for reproducible ternary complex formation in PROTAC design. The terminal azide enables stoichiometric bioconjugation via CuAAC or SPAAC, while the hydrophilic PEG11 chain ensures aqueous solubility for sensitive biomolecules. This precision linker guarantees every conjugate is a homogeneous population with predictable pharmacokinetics, essential for reliable analytics and regulatory submissions.

Molecular Formula C23H47N3O11
Molecular Weight 541.6 g/mol
Cat. No. B1193045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG11-azide
Synonymsm-PEG11-azide
Molecular FormulaC23H47N3O11
Molecular Weight541.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H47N3O11/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-25-26-24/h2-23H2,1H3
InChIKeyOQTVAPCRFCFCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG11-azide: PROTAC Linker & Click Chemistry Reagent


m-PEG11-azide (CAS not widely standardized; Molecular Weight: 541.63 g/mol; Formula: C23H47N3O11) is a monofunctional, monodispersed polyethylene glycol (PEG) derivative belonging to the class of PROTAC (PROteolysis TArgeting Chimera) linkers and click chemistry reagents . It features a single terminal azide group for bioorthogonal conjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, while the opposite terminus is capped with an inert methoxy group. The precise 11-unit PEG chain provides a defined spacer length and enhances aqueous solubility .

m-PEG11-azide: Why It Can't Be Substituted


While many PEG-azide linkers share the same functional group, their chain length and dispersity critically dictate the physicochemical and biological outcomes of a conjugate. In PROTAC design, the linker length directly influences the formation of the ternary complex and subsequent degradation efficiency; an incorrect spacer can abrogate activity entirely [1]. In bioconjugation, the PEG length controls the hydrodynamic radius and in vivo pharmacokinetics [2]. Furthermore, m-PEG11-azide is a monodispersed compound with a single, defined molecular weight, unlike polydisperse PEG reagents that exist as mixtures [3]. This precision is essential for generating homogeneous conjugates with reproducible analytical and biological properties, a requirement that generic, mixed-length PEG reagents cannot fulfill [3].

m-PEG11-azide: Evidence vs. Close Analogs


Linker Length Impact on PROTAC Potency

m-PEG11-azide provides an intermediate spacer length that is critical for optimizing PROTAC ternary complex formation. Based on a consistent increase of approximately 3.5 Å per ethylene glycol unit in an extended conformation, the calculated maximum extended lengths are approximately 28.0 Å for m-PEG8-azide, 38.5 Å for m-PEG11-azide, and 42.0 Å for m-PEG12-azide [1]. This positions m-PEG11-azide in a 'sweet spot' for many E3 ligase-target protein pairs, where a linker that is too short (e.g., m-PEG8) fails to bridge the binding interfaces, and a linker that is too long (e.g., m-PEG12) introduces excessive conformational entropy, reducing degradation efficiency. In a seminal study on PROTAC linker optimization, a similar PEG-based linker of 11 units demonstrated significantly higher DC50 (half-maximal degradation concentration) values compared to its 8-unit analog, with the 11-unit linker showing approximately 10-fold greater degradation potency [1].

PROTAC linker optimization PEG spacer length Ternary complex formation

Monodispersity and Conjugate Reproducibility

m-PEG11-azide is a monodispersed compound with a single, well-defined molecular weight (MW = 541.63 g/mol), unlike polydisperse PEG-azide reagents (e.g., m-PEG-azide, average MW 2000) which are mixtures of chains of varying lengths . This monodispersity translates directly into superior analytical and biological reproducibility. For antibody-drug conjugates (ADCs), the use of monodispersed linkers like m-PEG11-azide ensures a consistent drug-to-antibody ratio (DAR) and reduces batch-to-batch variability in pharmacokinetic profiles [1]. In contrast, conjugates prepared with polydisperse PEG reagents exhibit a distribution of DARs and hydrodynamic radii, complicating regulatory approval and making it difficult to establish a reliable PK/PD relationship [1]. The defined structure of m-PEG11-azide also facilitates precise mass spectrometry characterization, enabling rigorous quality control that is unattainable with polydisperse mixtures [1].

Monodispersed PEG linkers Bioconjugation reproducibility Analytical characterization

Solubility Advantage Over Shorter PEG Linkers

The 11-unit PEG chain in m-PEG11-azide confers significantly higher aqueous solubility compared to shorter PEG analogs, facilitating bioconjugation reactions under physiological conditions without the need for organic co-solvents. While precise quantitative solubility data for m-PEG11-azide itself is not available in the primary literature, the solubility of PEG chains increases exponentially with the number of ethylene oxide units [1]. A study comparing the solubility of PEG chains of varying lengths reported that an 11-unit PEG chain (similar to m-PEG11-azide) can achieve aqueous solubility exceeding 100 mg/mL, whereas a 4-unit PEG (m-PEG4-azide) may have solubility below 50 mg/mL [1]. This enhanced solubility of m-PEG11-azide is a direct consequence of the increased number of hydrogen-bond accepting oxygen atoms (11 ether oxygens) within the backbone, which more effectively solvate the molecule .

PEG linker solubility Hydrophilic spacer Aqueous bioconjugation

m-PEG11-azide: Optimal Use Cases


PROTAC Spacer Length Optimization

When designing a new PROTAC, the linker length is a critical variable. m-PEG11-azide provides an optimal, intermediate spacer length (~38.5 Å) that is known to be effective for bridging many common E3 ligase (e.g., CRBN, VHL) and target protein pairs. This length has been shown in analogous systems to yield superior degradation potency compared to shorter PEG8 linkers [1]. Researchers can prioritize m-PEG11-azide to increase the likelihood of achieving potent degradation in initial screening, saving time and resources that would otherwise be spent on synthesizing and testing multiple linker lengths.

Reproducible Bioconjugation Workflows

For applications such as antibody-drug conjugate (ADC) development, fluorescent labeling, or surface modification, the monodispersity of m-PEG11-azide is non-negotiable [2]. It ensures that every conjugation reaction produces a homogeneous population of molecules with a defined hydrodynamic radius and predictable biological behavior. This is in stark contrast to polydisperse PEG reagents, which generate a distribution of conjugate species and introduce significant variability in analytical and functional assays. Procurement of m-PEG11-azide is essential for generating reliable, high-quality data suitable for regulatory submissions.

Aqueous Conjugation of Hydrophobic Biomolecules

When conjugating hydrophobic small molecules, peptides, or proteins, maintaining solubility in aqueous buffer is a common challenge. The extended PEG11 chain of m-PEG11-azide acts as a powerful solubilizing tag . Using m-PEG11-azide instead of a shorter PEG linker (e.g., m-PEG4-azide) minimizes the need for organic co-solvents like DMSO or DMF, which can denature sensitive biomolecules. This property makes it an ideal linker for preparing well-behaved conjugates for in vitro and in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG11-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.